molecular formula C8H5IN2O4 B14268452 (2-Iodo-1,2-dinitroethenyl)benzene CAS No. 137882-85-0

(2-Iodo-1,2-dinitroethenyl)benzene

Cat. No.: B14268452
CAS No.: 137882-85-0
M. Wt: 320.04 g/mol
InChI Key: OWJRXMVURVBJGJ-UHFFFAOYSA-N
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Description

(2-Iodo-1,2-dinitroethenyl)benzene is a specialized organic compound that serves as a versatile building block in synthetic chemistry. Its structure, featuring both iodine and nitro functional groups on an ethenyl backbone, makes it a valuable precursor for various coupling reactions and the synthesis of more complex molecules. Researchers can utilize this compound in the development of novel materials and pharmaceutical candidates. Its high reactivity allows for functional group transformations, enabling the exploration of new chemical spaces in R&D settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137882-85-0

Molecular Formula

C8H5IN2O4

Molecular Weight

320.04 g/mol

IUPAC Name

(2-iodo-1,2-dinitroethenyl)benzene

InChI

InChI=1S/C8H5IN2O4/c9-8(11(14)15)7(10(12)13)6-4-2-1-3-5-6/h1-5H

InChI Key

OWJRXMVURVBJGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C([N+](=O)[O-])I)[N+](=O)[O-]

Origin of Product

United States

Ii. Synthetic Methodologies for 2 Iodo 1,2 Dinitroethenyl Benzene and Analogs

Direct Synthetic Approaches to (2-Iodo-1,2-dinitroethenyl)benzene

Direct approaches aim to construct the target iodo-nitro-ethenyl framework in a single key transformation. These strategies are centered on the reactions of phenylacetylenes or phenyl-substituted ethenes with reagents capable of delivering both iodine and a nitro source.

The iodonitration of alkynes has emerged as a valuable method for the synthesis of β-iodonitro alkene analogs. This transformation involves the simultaneous addition of an iodo group and a nitro group across the carbon-carbon triple bond.

The iodonitration of alkynes is understood to proceed through a free-radical mechanism. mdma.ch In systems using reagents like tert-butyl nitrite (B80452) and iodine, the reaction is initiated by the generation of a radical species. This radical, often a nitro radical (NO₂•), adds to the alkyne's triple bond. researchgate.net This initial addition forms a vinyl radical intermediate. youtube.com The stability of this intermediate is a key factor in determining the reaction's outcome. For phenylacetylene (B144264), the nitro radical adds to the unsubstituted carbon, forming a more stable phenyl-substituted vinyl radical. mdma.ch This intermediate is subsequently trapped by an iodine atom to yield the final β-iodonitro alkene product. mdma.ch The process is generally non-reversible, ensuring that the initial radical addition dictates the final product structure. mdma.ch

Significant control over both the regiochemistry and stereochemistry of the addition is a critical aspect of these synthetic methods. In the iodonitration of terminal alkynes like phenylacetylene, the addition is highly regioselective. The nitro group adds to the terminal carbon, and the iodine atom adds to the substituted carbon. This outcome is governed by the formation of the most stable radical intermediate during the reaction sequence; in the case of phenylacetylene, this is the vinyl radical stabilized by the adjacent phenyl group. mdma.chpurechemistry.org

Stereochemical control is also observed, with a preference for the formation of the (E)-isomer. For example, the reaction of phenylacetylene using a tert-butyl nitrite and iodine system yields (1-Iodo-2-nitrovinyl)benzene with a notable E/Z isomer ratio of 9:1. thieme-connect.com This stereoselectivity is attributed to the geometry of the intermediate vinyl radical and the steric interactions during the subsequent trapping by iodine. organic-chemistry.org

Modern synthetic methods utilize advanced reagent systems that operate under mild conditions without the need for strong acids or oxidants. researchgate.netorganic-chemistry.org A prominent example is the combination of tert-butyl nitrite (t-BuONO) and molecular iodine (I₂). thieme-connect.com This system has proven effective for the iodonitration of a variety of terminal alkynes, affording β-iodonitro alkenes in good yields. thieme-connect.comorganic-chemistry.org

A typical procedure involves stirring the alkyne substrate with iodine and tert-butyl nitrite in a solvent such as tetrahydrofuran (B95107) (THF) at a moderately elevated temperature (e.g., 50 °C). thieme-connect.com This method has been successfully applied to phenylacetylene to produce (1-Iodo-2-nitrovinyl)benzene. thieme-connect.com

Table 1: Iodonitration of Phenylacetylene using t-BuONO/I₂
SubstrateReagentsSolventTemperatureTimeProductYieldIsomer Ratio (E/Z)
PhenylacetyleneI₂, t-BuONOTHF50 °C4 h(1-Iodo-2-nitrovinyl)benzene81%9:1
Data sourced from Fan, Y. et al. (2017). thieme-connect.com

An alternative strategy involves the functionalization of phenyl-substituted alkenes, such as styrene (B11656), using reagents that can perform an oxidative nitration and halogenation across the double bond.

Nitryl iodide (INO₂) is a key reagent for the iodonitration of olefins. mdma.ch It is typically generated in situ from the reaction of silver nitrite (AgNO₂) with iodine. mdma.ch The reaction of nitryl iodide with an alkene like styrene proceeds via a free-radical addition mechanism. mdma.ch An NO₂ radical attacks the double bond, leading to a stable benzylic radical intermediate, which is then quenched by iodine. mdma.ch This regioselective addition forms an unstable iodonitro adduct (e.g., 1-iodo-2-nitroethyl)benzene from styrene). mdma.ch This intermediate can be subsequently treated with a base, such as triethylamine, to induce elimination of hydrogen iodide, yielding a β-nitrostyrene. mdma.ch

This method provides a pathway to iodonitro alkanes which are direct precursors to the corresponding vinyl nitro compounds. mdma.chmdma.ch The reaction of dinitrogen tetroxide and iodine with olefins has also been described as an alternative route to synthesize nitro iodides. mdma.ch

Oxidative Nitration and Halogenation of Phenyl-Substituted Ethenes

Radical Halo-nitration of Alkenes

Radical halo-nitration of alkenes presents a direct route to vicinal halo-nitro compounds. organic-chemistry.org This methodology typically involves the generation of a nitrogen dioxide radical (•NO2), which adds to the alkene double bond to form a carbon-centered radical intermediate. chemistryviews.orgacs.org This intermediate is then trapped by a halogen atom.

For the synthesis of an iodo-nitro precursor, a system generating •NO2 in the presence of an iodine source is required. One such approach involves the thermal decomposition of iron(III) nitrate (B79036) nonahydrate, which produces •NO2 radicals. organic-chemistry.orgorganic-chemistry.org In the presence of an iodine source, such as elemental iodine (I2) or an iodide salt, the resulting carbon-centered radical can be trapped to form the vicinal iodo-nitro adduct. organic-chemistry.org

The general mechanism can be depicted as:

Generation of •NO2 radical.

Radical addition of •NO2 to the alkene (e.g., styrene).

Trapping of the resultant carbon-centered radical by an iodine atom.

This method is advantageous due to its use of practical and economical reagents. organic-chemistry.org The regioselectivity of the addition is a critical factor, with the nitro group often adding to the more electron-rich carbon of the double bond. Subsequent elimination of a proton from the adjacent carbon, if appropriately substituted, can lead to the formation of a nitroalkene. organic-chemistry.org

A study by Taniguchi et al. explored the iron-mediated radical halo-nitration of various alkenes. organic-chemistry.org While their work focused on chloro- and bromo-nitration, the principles can be extended to iodo-nitration using appropriate iodine sources. organic-chemistry.org The process is notable for its operational simplicity and the use of less toxic iron reagents. organic-chemistry.org

Reagent SystemAlkene TypeProduct TypeReference
Fe(NO₃)₃·9H₂O / Halogen SaltSimple, Cyclic, Electron-deficientHalo-nitro compounds, Nitroalkenes organic-chemistry.org
NaNO₂ / I₂O₅Various alkenesNitroalkenes chemistryviews.org
t-BuONO / I₂Alkynesβ-Iodonitro alkenes organic-chemistry.org

Transformative Synthetic Routes to this compound Derivatives

An alternative strategy involves the modification of an already synthesized nitroalkene. If (1,2-dinitroethenyl)benzene is available, direct iodination could be a potential pathway. However, the electron-withdrawing nature of the two nitro groups deactivates the double bond towards typical electrophilic addition. Therefore, radical or nucleophilic pathways are more plausible.

Another approach starts with a more easily accessible precursor, such as β-nitrostyrene. The introduction of the second nitro group and the iodo group would then be performed in subsequent steps. For instance, nitration of β-nitrostyrene could potentially yield a dinitro-substituted styrene, which could then undergo iodination. The conditions for these transformations must be carefully selected to avoid undesired side reactions.

The conversion of a C-H bond to a C-I bond on a pre-formed dinitroethenylbenzene scaffold would require a potent iodinating agent, possibly involving radical intermediates or organometallic catalysis.

This approach involves a two-step process: first, the introduction of two nitro groups across the double bond of styrene (vicinal dinitration), followed by a selective iodination reaction.

Vicinal dinitration of an alkene is not a common transformation and often requires strong nitrating agents and carefully controlled conditions. The reaction of styrene with a mixture of nitric acid and sulfuric acid, the standard conditions for electrophilic nitration of aromatics, would primarily lead to nitration on the phenyl ring. Therefore, specialized reagents are needed to achieve dinitration of the alkene moiety.

Once a vicinal dinitro-substituted alkane is formed (e.g., 1-phenyl-1,2-dinitroethane), the subsequent challenge is the selective introduction of an iodine atom with concomitant formation of a double bond. This could potentially be achieved through a sequence of reactions, such as:

Selective reduction of one nitro group to an amine.

Diazotization of the amine to form a diazonium salt.

A Sandmeyer-type reaction using an iodide salt (e.g., KI) to introduce the iodine atom.

Elimination of the remaining nitro group and a proton to form the double bond.

Hypervalent iodine reagents, such as Phenyliodine(III) diacetate (PIDA), are versatile tools in organic synthesis, capable of mediating a wide range of transformations, including the functionalization of alkenes. nih.gov These reagents can act as electrophiles and oxidants, facilitating the addition of various functional groups across double bonds. nih.gov

In the context of synthesizing iodinated nitroalkenes, a hypervalent iodine reagent could be used in several ways. For instance, PIDA, in the presence of an iodide source and a nitrite source, could potentially mediate the iodo-nitration of an alkene. The mechanism would likely involve the formation of a highly reactive iodine(III) species that activates the alkene towards nucleophilic attack by both iodide and nitrite ions.

Dodd and Cariou have demonstrated the use of PIDA in combination with halide salts for the oxyhalogenation of enamides. nih.gov This "umpolung" strategy, where the halide salt is converted into an electrophilic halogen species, could be adapted for iodo-nitration. nih.gov

Furthermore, chiral hypervalent iodine reagents have been developed for enantioselective transformations. nih.gov While not directly applicable to the synthesis of this compound unless a chiral center is desired, this highlights the tunability and potential of these reagents in complex organic synthesis.

Hypervalent Iodine ReagentTransformationSubstrateReference
Phenyliodine(III) diacetate (PIDA)OxyhalogenationEnamides nih.gov
Chiral Iodine(III) reagentDiaminationStyrene nih.gov
Lactate-based chiral iodine catalystDiacetoxylationAlkenes nih.gov

Green Chemistry Principles in the Synthesis of Iodinated Dinitroethenyl Arenes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of complex molecules like this compound, several aspects can be considered to align with these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct addition reactions, such as the radical halo-nitration, are generally more atom-economical than multi-step sequences involving protecting groups and leaving groups.

Use of Safer Solvents and Reagents: Traditional nitration and halogenation reactions often employ hazardous reagents like concentrated nitric and sulfuric acids, and volatile organic solvents. Research into greener alternatives is ongoing. For example, using iron-based reagents for nitration is an improvement over more toxic heavy metals. organic-chemistry.org The use of ionic liquids as recyclable reaction media has also been explored for some nitration reactions. organic-chemistry.org

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Photocatalytic methods, which can often be run under mild conditions, are a promising area of green chemistry. nih.govnih.gov

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts are used in smaller amounts and can be recycled, reducing waste. The development of catalytic systems for iodo-nitration, perhaps using hypervalent iodine catalysts, would be a significant step towards a greener synthesis. nih.gov

A method developed by Liu and colleagues for the radical nitration of alkenes using NaNO₂ mediated by I₂O₅ is highlighted as a mild, safe, and environmentally friendly approach. chemistryviews.org This system operates at room temperature and uses water as a co-solvent, which are significant green chemistry advantages. chemistryviews.org

Iii. Reaction Pathways and Synthetic Transformations of 2 Iodo 1,2 Dinitroethenyl Benzene

Reactivity of the Electron-Deficient Dinitroethenyl Moiety

The presence of two nitro groups on the ethenyl backbone significantly lowers the electron density of the double bond, making it a powerful electrophile. This electronic feature governs its participation in several important classes of reactions.

The electron-poor nature of the double bond in (2-Iodo-1,2-dinitroethenyl)benzene makes it an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.comyoutube.com In this type of reaction, a wide range of nucleophiles, known as Michael donors, can add to the β-carbon of the dinitroethenyl group. wikipedia.org This reaction proceeds via a conjugate addition mechanism, where the nucleophile attacks the carbon-carbon double bond, leading to the formation of a new carbon-nucleophile bond and a resonance-stabilized nitronate anion intermediate. Subsequent protonation yields the final adduct.

The general mechanism involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. The resulting negative charge is delocalized onto the nitro groups. masterorganicchemistry.com

Table 1: Examples of Michael Donors for Conjugate Addition

Michael Donor ClassSpecific Example
EnolatesDiethyl malonate
AminesPiperidine
ThiolsThiophenol
OrganocupratesLithium diphenylcuprate

The efficiency and outcome of the Michael addition can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of catalysts. Softer nucleophiles generally favor conjugate addition over direct addition to one of the nitro groups.

The electron-deficient double bond of this compound makes it a potent dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this pericyclic reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. masterorganicchemistry.com The presence of two strong electron-withdrawing nitro groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the reaction with electron-rich dienes. organic-chemistry.org

The reaction is typically concerted and stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. libretexts.org For instance, a cis-dienophile will lead to a cis-substituted adduct.

Table 2: Representative Dienes for Diels-Alder Reactions

DieneExpected Product Type
2,3-Dimethyl-1,3-butadieneSubstituted cyclohexene
CyclopentadieneBicyclic adduct (norbornene derivative)
AnthraceneTricyclic adduct

The high reactivity of this compound as a dienophile allows for the construction of complex cyclic and bicyclic systems that can serve as intermediates in the synthesis of natural products and other target molecules.

The nitro groups of the dinitroethenyl moiety can be selectively or fully reduced to afford a variety of valuable functional groups. The specific product obtained depends on the reducing agent and the reaction conditions employed.

Mild reducing agents, such as sodium borohydride, can selectively reduce the carbon-carbon double bond, leading to the formation of a 1,2-dinitroalkane. More potent reducing systems can effect the transformation of the nitro groups themselves. For example, reduction with metals like zinc or iron in the presence of an acid can convert the nitro groups to amines. Partial reduction can lead to the formation of oximes.

Table 3: Potential Products from Reductive Transformations

Reducing Agent/ConditionsProduct Functional Group
NaBH₄1,2-Dinitroalkane
Zn, HClDiamine
SnCl₂, HClAmine/Oxime mixture
Catalytic Hydrogenation (e.g., H₂, Pd/C)Diamine or saturated dinitroalkane

These reductive transformations provide a pathway to highly functionalized aliphatic compounds, including vicinal diamines, which are important building blocks in medicinal chemistry and materials science.

Reactivity of the Carbon-Iodine Bond in this compound

The carbon-iodine bond in this compound offers a versatile handle for introducing a wide array of substituents through cross-coupling and nucleophilic substitution reactions.

The vinyl iodide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the connection of the dinitroethenyl unit to various organic fragments.

Suzuki Coupling: This reaction involves the coupling of the vinyl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used for the formation of carbon-carbon single bonds.

Sonogashira Coupling: This reaction couples the vinyl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. rsc.orgnih.gov It is a powerful tool for the synthesis of conjugated enynes.

Heck Reaction: In the Heck reaction, the vinyl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgnih.govorganic-chemistry.org

Table 4: Overview of Cross-Coupling Reactions

Reaction NameCoupling PartnerResulting Bond
SuzukiAryl/vinyl boronic acidC-C (single)
SonogashiraTerminal alkyneC-C (triple)
HeckAlkeneC-C (double)

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

The iodine atom in this compound can also be displaced by various nucleophiles. While vinylic substitutions are generally less facile than their aliphatic counterparts, the presence of the electron-withdrawing nitro groups can activate the carbon-iodine bond towards nucleophilic attack, particularly through addition-elimination mechanisms.

A range of nucleophiles, including amines, thiols, and alkoxides, can potentially displace the iodide. The success of these reactions often depends on the specific nucleophile, solvent, and temperature conditions. These transformations provide a direct method for introducing heteroatom-containing functional groups at the carbon atom bearing the iodine.

Formation of Organometallic Intermediates

The carbon-iodine bond in vinyl iodides is a common precursor for the generation of organometallic reagents. youtube.comyoutube.com In principle, this compound could serve as a substrate for the formation of vinyl organometallic intermediates through several established methods. These reactions typically involve the reaction of an organic halide with a metal. youtube.com

Key methods for generating such reagents include:

Organolithium Reagents: Treatment of a vinyl iodide with two equivalents of an alkyllithium reagent (e.g., n-BuLi or t-BuLi) via lithium-halogen exchange, or with lithium metal, can generate a vinyllithium (B1195746) species. youtube.com

Grignard Reagents: Reaction with magnesium metal can produce the corresponding vinyl Grignard reagent (R-MgX). This transformation requires an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the resulting organomagnesium compound. youtube.com

Gilman Reagents (Organocuprates): These less reactive, but more selective, organometallic compounds are typically prepared in a two-step process. First, an organolithium reagent is formed, which is then treated with a copper(I) salt, such as copper(I) iodide (CuI), to yield a lithium dialkylcuprate (R₂CuLi). youtube.comyoutube.com

The general transformations are summarized in the table below.

Organometallic ReagentGeneral FormulaTypical PrecursorReactants
OrganolithiumR-LiAlkyl/Vinyl Halide2 R'-Li or 2 Li
Grignard ReagentR-MgXAlkyl/Vinyl HalideMg metal
Gilman ReagentR₂CuLiOrganolithiumR-Li, CuX

However, the presence of two electron-withdrawing nitro groups on the double bond of this compound would significantly complicate these reactions. Organometallic reagents are potent nucleophiles and strong bases. youtube.comyoutube.com Therefore, instead of the desired metal-halogen exchange, several side reactions are highly probable:

Michael Addition: The nucleophilic organometallic reagent could attack the electron-poor β-carbon of the nitroalkene system.

Reaction with Nitro Groups: The reagent could directly attack the nitro groups, leading to their reduction or other complex transformations.

Instability: The resulting organometallic intermediate, if formed, would likely be highly unstable due to the adjacent electron-withdrawing nitro groups.

Consequently, the formation of stable organometallic intermediates from this compound using standard methods is considered synthetically challenging.

Influence of the Phenyl Substituent on Reactivity

The phenyl substituent plays a crucial role in modulating the electronic properties and, therefore, the reactivity of the dinitro-iodo-ethenyl system. Its influence is a combination of inductive and resonance effects, which can be further tuned by introducing additional substituents onto the aromatic ring.

The unsubstituted phenyl group acts as an electron-withdrawing group via induction but can act as an electron-donating group through resonance, stabilizing adjacent positive charges. In the context of the highly electron-deficient alkene in this compound, the phenyl ring helps to delocalize the negative charge in intermediates formed during nucleophilic attack.

The reactivity can be systematically altered by placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring.

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the aromatic ring and, through resonance, the attached vinyl system. This can decrease the electrophilicity of the double bond, potentially slowing down the rate of nucleophilic attack compared to the unsubstituted analog.

Electron-Withdrawing Groups (e.g., -Cl, -CF₃, -NO₂): These groups decrease the electron density of the system, making the double bond even more electron-deficient and thus more susceptible to nucleophilic attack.

This principle is demonstrated in various reactions involving substituted β-nitrostyrenes. For instance, in multicomponent reactions, the electronic nature of the substituent on the phenyl ring can significantly impact reaction yields.

Phenyl Substituent (in a β-Nitrostyrene model)Electronic EffectObserved Yield in a Model Amidine Synthesis acs.org
4-OCH₃Strong EDG72%
4-CH₃EDG78%
H (unsubstituted)Neutral82%
4-FWeak EWG85%
4-ClEWG86%
4-CF₃Strong EWG75%
2-ClEWG + Steric Hindrance61%

Data adapted from a multicomponent reaction of various trans-β-nitrostyrene derivatives. acs.org

As the table shows, electron-withdrawing groups at the para-position generally lead to higher yields, consistent with an increase in the substrate's reactivity towards nucleophiles. acs.org Strong activating groups or ortho-substituents that introduce steric hindrance can lead to lower yields.

Cascade and Multicomponent Reactions for Building Molecular Complexity

The dense functionality of this compound makes it an ideal, albeit hypothetical, candidate for use in cascade (or domino) and multicomponent reactions (MCRs). These reactions are powerful strategies in organic synthesis where multiple bonds are formed in a single operation without isolating intermediates, leading to a rapid increase in molecular complexity from simple starting materials.

The reactivity of this compound could be harnessed in several ways:

As a Michael Acceptor: The severely electron-deficient nature of the double bond makes it an excellent Michael acceptor. It could react with a wide range of soft nucleophiles, initiating a cascade sequence.

As a Cross-Coupling Partner: The vinyl iodide functionality allows for participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which could be integrated into a cascade process.

Leaving Group Potential: Both the iodide and potentially a nitro group could act as leaving groups in subsequent steps.

A relevant example is the transition-metal-free, three-component reaction involving trans-β-nitrostyrene derivatives, a dibromo amide, and an amine to synthesize functionalized N-acyl amidines. acs.org In this process, the nitrostyrene (B7858105) acts as the electrophilic cornerstone that brings the other components together.

Proposed Reaction Scheme based on a known MCR acs.org

StepDescription
1 The reaction is initiated between a trans-β-nitrostyrene derivative, tert-butyl dibromocarbamate, and a base.
2 An in-situ generated intermediate is formed.
3 A secondary amine is introduced, which attacks the intermediate.
4 A subsequent rearrangement and elimination cascade affords the final E-amidine product in moderate to good yields.

This type of transformation highlights how the electrophilic nature of the nitroalkene double bond can be exploited to construct complex molecular architectures efficiently. While not yet reported for this compound itself, the established reactivity of related nitrostyrenes provides a clear blueprint for its potential application in advanced, complexity-building reactions. acs.org The additional iodo and nitro functionalities would offer further handles for downstream transformations, making it a potentially valuable, though highly reactive, building block in synthetic chemistry.

Iv. Mechanistic Elucidation and Stereochemical Considerations

Unraveling Reaction Mechanisms (e.g., Radical Intermediates, Polar Pathways)

The synthesis of vinyl iodides can often proceed through various mechanistic routes. In the context of forming (2-Iodo-1,2-dinitroethenyl)benzene, both polar (electrophilic addition) and radical pathways could be considered, though the former is generally more prevalent for the addition of halogens to electron-deficient alkenes.

Polar Pathways: Electrophilic Addition

A plausible polar mechanism for the formation of a precursor to this compound involves the electrophilic addition of an iodine source to a dinitrostyrene derivative. The C=C double bond in an alkene is an electron-rich region and is susceptible to attack by electrophiles. savemyexams.com

The reaction likely proceeds through the following steps:

Formation of an Iodonium (B1229267) Ion Intermediate: The electrophilic iodine (I+) attacks the carbon-carbon double bond, leading to the formation of a cyclic iodonium ion intermediate. This intermediate is a three-membered ring containing a positively charged iodine atom.

Nucleophilic Attack: A nucleophile then attacks one of the carbon atoms of the iodonium ion, opening the ring. In the synthesis of the target compound, this nucleophile could be a nitro group-containing species or another nucleophile present in the reaction mixture.

The presence of two nitro groups on the ethenyl moiety significantly influences the reactivity. These electron-withdrawing groups deactivate the double bond towards electrophilic attack, making the reaction less facile than with simple alkenes. However, the reaction can still proceed, often requiring specific catalysts or reaction conditions. For instance, the combination of copper(II) oxide and iodine can be used to generate the reactive iodonium ion for the iodination of aromatic ketones. organic-chemistry.org

Radical Pathways

While less common for this type of transformation, a radical mechanism cannot be entirely ruled out, especially under specific conditions such as photochemical initiation or the presence of radical initiators. A radical pathway would involve the homolytic cleavage of the iodine source to generate iodine radicals, which would then add to the double bond. However, the high stereoselectivity often observed in halogen additions to alkenes typically points towards a polar, ionic intermediate rather than a radical mechanism.

Stereocontrol in the Formation and Transformation of this compound

The stereochemical outcome of the formation of this compound is a critical aspect, determining the spatial arrangement of the substituents around the double bond. The geometry of the final product, whether it is the (E) or (Z) isomer, is dictated by the reaction mechanism.

In the context of an electrophilic addition via a cyclic iodonium ion, the reaction is typically an anti-addition. This means that the two new groups (in this case, an iodo group and another substituent) add to opposite faces of the double bond. This stereospecificity arises from the backside attack of the nucleophile on the iodonium ion, which is sterically more favorable. mdpi.com

The synthesis of related β-nitrostyrene derivatives has been shown to exhibit high (E) stereoselectivity. google.com This suggests that the synthetic route to this compound would likely also favor the formation of one stereoisomer over the other. The specific isomer formed would depend on the starting materials and the reaction conditions.

The stereochemistry of this compound would, in turn, influence its subsequent transformations. The accessibility of the different functional groups to reagents would be dependent on their spatial orientation, potentially leading to different products or reaction rates for the (E) and (Z) isomers.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Kinetics

The rate of the electrophilic addition to form the precursor of this compound is influenced by several factors:

Substrate Structure: The presence of two electron-withdrawing nitro groups deactivates the alkene, increasing the activation energy and slowing down the rate of electrophilic attack compared to simple styrenes. libretexts.org

Electrophile Strength: A more potent electrophilic iodine source would lead to a faster reaction.

Solvent and Catalyst: The choice of solvent and the presence of a catalyst can significantly impact the reaction rate by stabilizing the transition state or activating the electrophile.

Thermodynamics

The stability of the carbocation intermediate in a stepwise electrophilic addition is a key factor. In the case of an unsymmetrical alkene, the electrophile will preferentially add to the carbon atom that results in the formation of the more stable carbocation (Markovnikov's rule). savemyexams.comnumberanalytics.com For this compound, the phenyl group can stabilize an adjacent positive charge through resonance, influencing the regioselectivity of the addition.

Illustrative Data Tables

Due to the absence of specific experimental data for this compound, the following tables provide illustrative data based on typical values for related electrophilic addition reactions.

Table 1: Illustrative Kinetic Data for Electrophilic Addition to Alkenes
AlkeneRelative Rate of Bromination
Ethene1
Propene60
Styrene (B11656)~105
β-Nitrostyrene<1 (Estimated)
Table 2: Illustrative Thermodynamic Data for Halogen Addition to Ethene (kcal/mol)
ReactionΔH°ΔG°
C₂H₄ + Cl₂ → C₂H₄Cl₂-43.2-31.4
C₂H₄ + Br₂ → C₂H₄Br₂-29.0-17.7
C₂H₄ + I₂ → C₂H₄I₂-10.1-1.7

V. Advanced Characterization Techniques for Structural Confirmation

Spectroscopic Methods for Structural Assignment (e.g., High-Resolution NMR, IR, Raman, Mass Spectrometry)

Spectroscopic techniques are fundamental to elucidating the molecular structure of (2-Iodo-1,2-dinitroethenyl)benzene.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the arrangement of protons and carbon atoms. The ¹H NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring. The chemical shifts and coupling patterns of these signals would reveal their substitution pattern. The single vinylic proton would appear as a distinct singlet. In the ¹³C NMR spectrum, distinct resonances would be observed for the phenyl carbons, the two vinylic carbons (one bearing the iodo group and the other attached to the phenyl ring), and the carbons of the nitro groups.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are used to identify the functional groups present in the molecule. Characteristic vibrational bands would confirm the presence of the nitro groups (NO₂), typically observed as strong symmetric and asymmetric stretching vibrations. Aromatic C-H and C=C stretching vibrations would also be prominent. The C-I bond would exhibit a characteristic stretching vibration in the far-IR region.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula of the compound (C₈H₅IN₂O₄). The mass spectrum would show a molecular ion peak corresponding to this formula. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation by showing the loss of specific fragments, such as NO₂ or I.

Hypothetical Spectroscopic Data for this compound (Note: This table is illustrative and not based on experimental results.)

TechniqueExpected Observations
¹H NMR Signals in the aromatic region for phenyl protons; a singlet for the vinylic proton.
¹³C NMR Resonances for phenyl carbons, two distinct vinylic carbons, and nitro-group carbons.
IR Strong asymmetric and symmetric stretching bands for NO₂ groups; aromatic C-H and C=C stretching bands; C-I stretching band.
Raman Complementary vibrational modes to IR, particularly for symmetric vibrations.
HRMS Molecular ion peak corresponding to the exact mass of C₈H₅IN₂O₄.

X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Such an analysis would reveal the planarity of the dinitroethenyl group and the rotational conformation of the phenyl ring relative to the vinyl substituent. Intermolecular interactions, such as halogen bonding involving the iodine atom or stacking of the aromatic rings, could also be identified, providing insight into the crystal packing. For related compounds like 2,4-Dichloro-1-iodo-6-nitrobenzene, X-ray analysis has revealed close contacts between iodine and oxygen atoms of the nitro groups in the crystal lattice.

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection (e.g., ESR for Radical Species)

The synthesis or subsequent reactions of this compound might involve radical intermediates. Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons. If the reaction mechanism is suspected to proceed via a single-electron transfer (SET) pathway, ESR, often in conjunction with spin trapping techniques, could be employed to identify and characterize any transient radical species formed. This would provide crucial mechanistic insights into the formation or reactivity of the title compound.

Vi. Theoretical and Computational Chemistry Studies on 2 Iodo 1,2 Dinitroethenyl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in dissecting the electronic and geometric properties of molecules. These methods provide a detailed picture of the electron distribution and the forces governing molecular structure.

The electronic landscape of (2-Iodo-1,2-dinitroethenyl)benzene is characterized by a complex interplay of inductive and resonance effects. The phenyl ring, the dinitroethenyl group, and the iodine atom all contribute to a unique charge distribution. DFT calculations on similar substituted styrenes reveal that the vinyl group's electronic properties are significantly influenced by the substituents on the aromatic ring. cdnsciencepub.com

The two nitro groups (NO2) are strong electron-withdrawing groups, which significantly polarize the C=C double bond, making the carbon atom attached to the nitro groups electrophilic. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and also exerts an electron-withdrawing inductive effect. Concurrently, the phenyl group can act as a π-electron donor or acceptor depending on the electronic demands of the rest of the molecule.

Analysis of the molecular orbitals would likely show the Highest Occupied Molecular Orbital (HOMO) to be localized primarily on the phenyl ring and the ethenyl π-system, while the Lowest Unoccupied Molecular Orbital (LUMO) would be concentrated on the dinitroethenyl fragment, particularly on the nitro groups. This HOMO-LUMO separation is a critical determinant of the molecule's reactivity and spectral properties.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicBasis of Prediction
HOMO-LUMO Gap Relatively smallPresence of conjugated π-system and strong electron-withdrawing groups, typical for colored organic compounds and reactive species.
Dipole Moment SignificantHigh degree of asymmetry and presence of highly polar nitro and iodo functional groups.
Charge on Nitro Group Carbons Positive (electrophilic)Strong electron-withdrawing nature of the nitro groups, as seen in other nitroalkenes.
Charge on Iodine Atom Partial negativeHigh electronegativity and polarizability, though it can engage in complex electronic interactions.

This table presents predicted properties based on the analysis of structurally similar molecules and general principles of computational chemistry.

The rotation around the single bond connecting the ethenyl group to the phenyl ring is a key conformational feature. The planarity of the molecule is influenced by a balance between the stabilizing effect of π-electron delocalization, which favors a planar conformation, and steric hindrance between the substituents, which can force the rings out of plane.

For substituted styrenes, computational studies have shown that the planarity is a delicate balance of these forces. acs.orgmun.ca In the case of this compound, steric repulsion between the ortho-substituents on the phenyl ring (if any) and the substituents on the ethenyl group would be a major factor. The large iodine atom and the nitro groups would likely introduce significant steric strain, potentially leading to a non-planar ground state conformation.

The rotational barrier, which is the energy required to rotate the phenyl group relative to the ethenyl group, can be calculated using quantum chemical methods. This barrier provides insight into the molecule's conformational flexibility at different temperatures. For similar systems, these barriers are typically in the range of a few kcal/mol.

Computational chemistry allows for the detailed exploration of potential reaction pathways. For this compound, this could include reactions such as nucleophilic addition to the activated double bond or decomposition pathways. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov

The energetics of these pathways, including activation energies, are crucial for understanding reaction kinetics. For instance, the strong electrophilic character of the dinitroethenyl group suggests that it would be susceptible to attack by nucleophiles. Computational simulations could pinpoint the most likely site of attack and the energy barrier for such a reaction. Furthermore, understanding the bond dissociation energies, particularly of the C-NO2 and C-I bonds, is critical for predicting the molecule's thermal stability and potential as an energetic material. d-nb.info

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movement of atoms and molecules, providing a view of conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations could be used to study its behavior in different environments, such as in various solvents or in the solid state. These simulations can reveal how the molecule interacts with its surroundings and how its conformation changes over time. This is particularly important for understanding how the molecule might behave in a biological system or as part of a larger material. For nitroaromatic compounds, MD simulations have been used to understand their interactions within complex systems like enzymes. nih.gov

Prediction of Reactivity and Stability from Theoretical Models

Theoretical models, often based on quantum mechanical calculations, can provide quantitative predictions of a molecule's reactivity and stability. birmingham.ac.ukresearchgate.net For energetic materials, predicting sensitivity to stimuli like impact or heat is a critical application of computational chemistry. whiterose.ac.ukfraunhofer.de

Reactivity can be predicted by examining the molecule's electronic structure. For example, mapping the electrostatic potential on the molecule's surface can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), indicating likely sites for chemical reactions.

Design Principles for Novel this compound Analogs

The insights gained from theoretical studies of this compound can be used to design new molecules with tailored properties. By systematically modifying the substituents on the phenyl ring or altering the groups on the ethenyl moiety, chemists can tune the electronic, steric, and energetic properties of the molecule.

For example, if the goal is to create a more stable compound, computational models could be used to explore substitutions that strengthen the C-NO2 bonds. Conversely, if enhanced reactivity is desired, modifications that lower the LUMO energy could be investigated. This "in silico" design process allows for the rapid screening of many potential candidates before undertaking costly and time-consuming laboratory synthesis. This approach is widely used in the design of new energetic materials and pharmaceuticals. researchgate.netdoi.org

Vii. Academic Research Perspectives and Future Avenues

Development of Asymmetric Synthetic Methodologies

The presence of a prochiral dinitroethenyl group in (2-Iodo-1,2-dinitroethenyl)benzene makes it a prime candidate for the development of asymmetric synthetic methodologies. The creation of stereogenic centers is a cornerstone of modern pharmaceutical and materials science, and the selective transformation of the nitroalkene moiety offers a direct route to chiral molecules.

Future research will likely focus on the enantioselective reduction of one of the nitro groups, or the asymmetric addition of nucleophiles to the electron-deficient double bond. Methodologies employing chiral catalysts, such as chiral metal complexes or organocatalysts, are anticipated to be at the forefront of this research. For instance, the use of chiral reducing agents could provide access to enantioenriched nitro-iodo-styrene derivatives, which are valuable precursors for a variety of complex molecular targets.

Potential Asymmetric TransformationCatalyst/Reagent ClassPotential Chiral Product
Asymmetric reduction of a nitro groupChiral metal hydrides (e.g., borohydrides with chiral ligands)Chiral (2-Iodo-1-nitroethenyl)nitrobenzene derivatives
Asymmetric Michael additionChiral organocatalysts (e.g., prolinol derivatives), Chiral metal complexesChiral adducts with new C-C or C-X bonds
Asymmetric dihydroxylation/epoxidationChiral osmium or manganese complexesChiral diols or epoxides

These approaches would not only yield novel chiral building blocks but also contribute to the broader understanding of asymmetric induction in highly functionalized and electronically complex systems.

Harnessing this compound as a Versatile Synthetic Platform

The trifunctional nature of this compound—possessing an iodo group, a dinitroalkene moiety, and a phenyl ring—renders it a highly versatile platform for synthetic transformations. Each functional group can be selectively addressed to generate a diverse array of derivatives.

The carbon-iodine bond is a well-established handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings. These reactions would allow for the introduction of a wide range of substituents onto the benzene (B151609) ring, thereby modulating the electronic and steric properties of the molecule.

The dinitroethenyl group is a potent Michael acceptor, susceptible to attack by a plethora of nucleophiles. This reactivity can be exploited to construct complex molecular scaffolds. Furthermore, the nitro groups themselves can be transformed into other functionalities, such as amines, oximes, or carbonyls, through established reduction or rearrangement protocols. The interplay between the reactivity of the iodo group and the dinitroethenyl moiety could lead to novel intramolecular cyclization reactions, providing access to complex heterocyclic systems.

Table of Potential Synthetic Transformations:

Functional Group Reaction Type Potential Products
Iodo Group Suzuki Coupling Biaryl derivatives
Iodo Group Sonogashira Coupling Aryl-alkyne derivatives
Iodo Group Heck Coupling Substituted styrene (B11656) derivatives
Dinitroethenyl Group Michael Addition Functionalized alkane derivatives
Dinitroethenyl Group Reduction Diamine or nitro-amine derivatives

Catalytic and Organocatalytic Approaches for Enhanced Selectivity

The development of catalytic and organocatalytic methods for the transformation of this compound is a promising avenue for achieving high levels of selectivity and efficiency. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of nitroalkenes. Chiral amines, thioureas, and phosphoric acids have been successfully employed to catalyze a range of reactions, including Michael additions, cycloadditions, and cascade reactions. mdpi.com

For this compound, organocatalysts could be designed to interact with the dinitroethenyl moiety, activating it towards nucleophilic attack and controlling the stereochemical outcome. The presence of the bulky iodo group could play a crucial role in the stereodifferentiation by influencing the approach of the catalyst and the nucleophile.

Furthermore, the iodine atom itself could participate in catalytic cycles. Hypervalent iodine reagents are known to mediate a variety of transformations, and the development of chiral hypervalent iodine catalysts for reactions involving this compound could open up new synthetic possibilities. nih.govsemanticscholar.orgrsc.orgresearchgate.net For instance, a chiral iodine catalyst could facilitate the asymmetric vicinal difunctionalization of the double bond.

Exploration in Materials Chemistry: Precursors for Functional Materials and Design Principles for Energetic Materials

The unique electronic and structural features of this compound make it a compelling candidate for exploration in materials chemistry. The electron-withdrawing nature of the dinitroethenyl group, combined with the potential for extended conjugation through the phenyl ring, suggests that derivatives of this compound could exhibit interesting optical and electronic properties.

Precursors for Functional Materials:

By leveraging the reactivity of the iodo group through cross-coupling reactions, it is possible to synthesize a variety of π-conjugated systems based on the this compound core. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The nitro groups can also serve as precursors for other functional moieties or as sites for polymerization.

Design Principles for Energetic Materials:

The high nitrogen and oxygen content of the dinitroethenyl group makes this compound and its derivatives of interest in the field of energetic materials. The presence of two nitro groups on a two-carbon backbone is a common motif in high-energy-density materials. Research in this area would focus on understanding the thermal stability, decomposition pathways, and energetic performance of this compound and its derivatives. The heavy iodine atom could also influence the density and sensitivity of the resulting energetic materials.

Table of Potential Material Applications:

Material Class Key Feature of this compound Potential Application
Organic Semiconductors Extended π-conjugation via cross-coupling Organic Field-Effect Transistors (OFETs)
Non-linear Optical Materials Push-pull electronic structure Optical switching and frequency doubling
Energetic Materials High nitrogen and oxygen content Propellants and explosives with tailored properties

Interdisciplinary Research Integrating this compound Chemistry

The multifaceted nature of this compound provides a platform for extensive interdisciplinary research. The synthesis of novel derivatives and the investigation of their properties will necessitate a collaborative effort between synthetic chemists, materials scientists, physicists, and computational chemists.

Computational studies, for example, will be crucial for predicting the electronic, optical, and energetic properties of new materials based on this scaffold. This theoretical insight will guide synthetic efforts towards the most promising targets. The biological activity of derivatives of this compound could also be explored, as nitroaromatic and iodo-substituted compounds are known to exhibit a wide range of biological effects. This could lead to collaborations with medicinal chemists and biologists for the development of new therapeutic agents.

The exploration of this compound as a molecular probe is another potential area of interdisciplinary research. The unique spectroscopic signatures arising from its functional groups could be exploited for sensing and imaging applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2-Iodo-1,2-dinitroethenyl)benzene, and how can reaction conditions be optimized?

  • Methodology : Halogenation of nitroethenyl precursors using iodination agents (e.g., KI/I₂ under acidic conditions) is a plausible route. Optimize temperature (e.g., 220–221°C for brominated analogs ) and solvent polarity to enhance regioselectivity. Monitor reaction progress via TLC and purify via column chromatography. Validate purity using GC (>95% as in bromoethylbenzene standards ).

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Confirm structure using 1^1H/13^13C NMR, comparing chemical shifts to deuterated analogs (e.g., deuterated bromoethylbenzenes ).
  • GC-MS : Assess purity and molecular weight (e.g., 264.06 g/mol for structurally similar iodinated dimethoxybenzene ).
  • Elemental Analysis : Verify iodine and nitrogen content.

Q. How should thermal stability and storage conditions be determined for this compound?

  • Methodology : Conduct differential scanning calorimetry (DSC) to identify decomposition points. Store at 0–6°C if unstable (as recommended for 1,2-benzenedithiol ). Use TGA to evaluate mass loss under heating, referencing analogs like bromoethylbenzenes (bp ~220°C ).

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during synthesis?

  • Methodology :

  • Cross-Validation : Compare data with isotopic analogs (e.g., deuterated compounds in ) to isolate electronic vs. steric effects.
  • X-ray Crystallography : Resolve structural ambiguities (as done for copper-phosphino complexes ).
  • Statistical Analysis : Apply hypothesis testing to rule out inductive fallacies (see ).

Q. What computational approaches are suitable for studying the electronic effects of the iodo and nitro groups?

  • Methodology :

  • DFT Calculations : Model electron-withdrawing effects of nitro groups and hyperconjugation from iodine. Compare with phosphine-ligand systems (e.g., bis(diphenylphosphino)benzene ).
  • Molecular Dynamics : Simulate solvent interactions to explain solubility trends.

Q. How can regioselectivity challenges in large-scale synthesis be addressed?

  • Methodology :

  • Flow Chemistry : Improve heat/mass transfer for controlled iodination (avoiding byproducts seen in bromoethylbenzene scale-up ).
  • DoE (Design of Experiments) : Optimize variables (stoichiometry, solvent) using response surface methodology.

Data Analysis & Interpretation

Q. What statistical frameworks are recommended for analyzing conflicting reactivity data (e.g., varying yields under similar conditions)?

  • Methodology :

  • Multivariate Regression : Identify hidden variables (e.g., trace moisture, as noted in deuterated compound handling ).
  • Error Propagation Analysis : Quantify uncertainties in GC purity measurements .

Q. How can isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates (e.g., C6D5CH2CH2BrC_6D_5CH_2CH_2Br ) to probe reaction pathways.
  • Tracer Studies : Track iodine migration via 125^{125}I labeling, referencing toxicological profiling methods .

Safety & Handling

Q. What safety protocols are critical given the compound’s nitro and iodo functionalities?

  • Methodology :

  • Flammability Mitigation : Store away from ignition sources (flash point ~133°C as in iodinated dimethoxybenzene ).
  • Toxicology Screening : Follow ATSDR guidelines for halogenated aromatics (e.g., ethylbenzene toxicity frameworks ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.